molecular formula C6H4BrFN2O2 B2544064 4-Bromo-3-fluoro-5-nitroaniline CAS No. 1309833-31-5

4-Bromo-3-fluoro-5-nitroaniline

Cat. No.: B2544064
CAS No.: 1309833-31-5
M. Wt: 235.012
InChI Key: UBAXKQNQQZKDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-fluoro-5-nitroaniline is a useful research compound. Its molecular formula is C6H4BrFN2O2 and its molecular weight is 235.012. The purity is usually 95%.
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Scientific Research Applications

Dye Intermediate and Derivative Synthesis

4-Fluoro-3-nitroaniline, a related compound to 4-Bromo-3-fluoro-5-nitroaniline, has been recognized for its significant role in the United States as a novel dye intermediate. Its applications extend beyond dye production to the manufacturing of pharmaceuticals and insecticides, with research highlighting various methods for preparing its N-substituted derivatives (M. Bil, 2007).

Complex Formation with Metals

Research has demonstrated the ability of fluoro-nitroaniline derivatives to form complexes with metals like copper(II), nickel(II), and cobalt(II). These complexes have been characterized by their infrared and electronic spectra, magnetic moments, and varying structural formations such as square planar, tetrahedral, and hexacoordinate structures (G. Devoto et al., 1982).

Synthesis of Sulfonated Derivatives

The sulfonation of fluoroaniline derivatives, including 4-fluoroaniline, has been explored to synthesize sulfonated derivatives. These compounds were validated through various chemical reactions and structural confirmations, contributing to the understanding of fluoroaniline chemistry (A. Courtin, 1982).

Functionalization of Silica Particles

Research in material science has utilized fluoro-nitroaniline derivatives, including 4-fluoro-3-nitroaniline, to functionalize silica particles. These compounds were employed in nucleophilic aromatic substitution reactions with poly(vinylamine) to impart amino and chromophoric groups onto silica surfaces, demonstrating their utility in advanced material synthesis (I. Roth et al., 2006).

Co-Crystals with Caffeine

In the field of crystal engineering, fluoro-nitroaniline derivatives have been used to synthesize co-crystals with caffeine. These co-crystals exhibited a range of structural forms and were characterized through various analytical techniques, revealing insights into the structure-mechanical property relationships of these materials (S. Ghosh, C. Reddy, 2012).

Safety and Hazards

4-Bromo-3-fluoro-5-nitroaniline is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

4-bromo-3-fluoro-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-6-4(8)1-3(9)2-5(6)10(11)12/h1-2H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAXKQNQQZKDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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